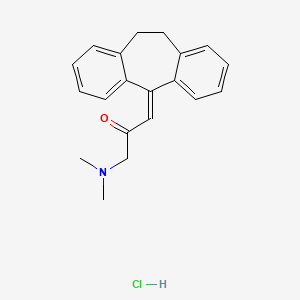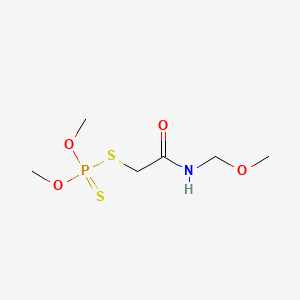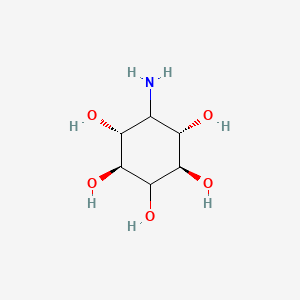
ビフェプノックス
概要
説明
ビフェプルーノックスは、統合失調症、精神病、パーキンソン病の治療のために開発が進められていた非定型抗精神病薬です。 アリピプラゾールと同様に、ドーパミンD2受容体の最小限の作動薬作用とセロトニン受容体の作動薬作用を組み合わせています 。 有望な薬理学的プロファイルにもかかわらず、ビフェプルーノックスの開発は、十分な有効性データが得られなかったため中止されました .
科学的研究の応用
Chemistry: Bifeprunox serves as a model compound for studying the synthesis and reactivity of benzoxazole and piperazine derivatives.
Biology: In biological research, Bifeprunox is used to study the interactions between atypical antipsychotics and neurotransmitter receptors.
Medicine: Bifeprunox was investigated for its potential to treat schizophrenia, psychosis, and Parkinson’s disease. .
準備方法
ビフェプルーノックスの合成には、ベンゾキサゾール環とピペラジン部分を含むコア構造の調製から始まる、複数のステップが含まれます。合成経路は通常、次のステップを含みます。
ベンゾキサゾール環の形成: このステップでは、適切な前駆体の環化によってベンゾキサゾール環を形成します。
ピペラジン部分の結合: 次に、ピペラジン環を、求核置換反応と還元的アミノ化を含む一連の反応によってベンゾキサゾールコアに結合させます。
最終的な組み立て: 最後のステップでは、ビフェニル基をピペラジン部分に結合させます.
工業生産方法では、これらのステップを最適化して高収率と高純度を確保し、スケーラブルな反応条件と精製技術を使用する可能性が高いです。
化学反応の分析
ビフェプルーノックスは、次のようないくつかのタイプの化学反応を受けます。
酸化: ビフェプルーノックスは、特にピペラジン部分で酸化反応を受け、N-オキシド誘導体の形成につながる可能性があります。
還元: ベンゾキサゾール環で還元反応が起こり、ジヒドロベンゾキサゾール誘導体の形成につながる可能性があります。
これらの反応に使用される一般的な試薬と条件には、酸化のための過酸化水素などの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、置換のためのアルキルハライドなどの求核剤が含まれます。これらの反応によって生成される主な生成物は、使用する特定の試薬と条件によって異なります。
科学研究の応用
化学: ビフェプルーノックスは、ベンゾキサゾールとピペラジン誘導体の合成と反応性を研究するためのモデル化合物として役立ちます。
生物学: 生物学的研究では、ビフェプルーノックスは、非定型抗精神病薬と神経伝達物質受容体との相互作用を研究するために使用されます。
医学: ビフェプルーノックスは、統合失調症、精神病、パーキンソン病の治療の可能性について調査されました。 .
産業: 商業的には生産されていませんが、ビフェプルーノックスの合成と薬理学的プロファイルは、新しい抗精神病薬の開発のための貴重な洞察を提供します.
作用機序
ビフェプルーノックスは、ドーパミンD2受容体の部分作動薬作用とセロトニン5-HT1A受容体の作動薬作用を組み合わせて作用します。この二重の活性により、ビフェプルーノックスは脳内のドーパミン活性を安定させ、特定の領域での過剰な活性を抑制し、他の領域での活性を高めます。 このメカニズムは、統合失調症の陽性症状と陰性症状の治療における有効性、および錐体外路症状のリスクの低減に寄与すると考えられています .
類似化合物との比較
ビフェプルーノックスは、次のような他の非定型抗精神病薬と比較されることが多いです。
アリピプラゾール: ビフェプルーノックスと同様に、アリピプラゾールはドーパミンD2受容体の部分作動薬であり、セロトニン5-HT1A受容体の作動薬です。
パルドプルーノックス: ドーパミンD2受容体とセロトニン5-HT1A受容体の作動薬作用を組み合わせて、同様の受容体活性を有する別の化合物.
ブレキピプラゾール: 作用機序が類似しているが、受容体結合プロファイルと臨床的有効性が異なる、新しい抗精神病薬.
ビフェプルーノックスの独自性は、その特定の受容体結合プロファイルとその潜在的な安全性上の利点、たとえば代謝合併症のリスクが低いことなどです .
特性
IUPAC Name |
7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGODHVAJQTCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188592 | |
| Record name | Bifeprunox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In contrast to D2 receptor antagonism, partial D2 agonism is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low. By blocking overstimulated receptors and stimulating underactive ones, partial D2 agonists act as dopamine stabilisers. In common with aripiprazole, bifeprunox also acts as a serotonin, 5-HT1A agonist. This property may contribute to efficacy against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal symptoms (EPS). | |
| Record name | Bifeprunox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04888 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
350992-10-8 | |
| Record name | Bifeprunox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350992-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bifeprunox [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350992108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bifeprunox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04888 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bifeprunox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIFEPRUNOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP69E83Z79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[b]naphtho[1,2-d]thiophene](/img/structure/B1207054.png)



![5-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B1207062.png)








